Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate
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Overview
Description
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate: is a complex organic compound that features a trifluoromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate typically involves multiple steps:
Starting Material: The synthesis begins with 2-methyl-5-(trifluoromethyl)benzoic acid.
Formation of Oxadiazole Ring: The benzoic acid derivative undergoes cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.
Esterification: The final step involves esterification to introduce the methyl ester group.
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
Biological Studies: The compound is used in biological assays to study enzyme interactions and cellular responses.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as inflammation, apoptosis, or proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole
- Methyl 2-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical stability and reactivity profiles .
Properties
Molecular Formula |
C12H9F3N2O3 |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
methyl 2-methyl-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoate |
InChI |
InChI=1S/C12H9F3N2O3/c1-6-3-4-7(5-8(6)10(18)19-2)9-16-11(20-17-9)12(13,14)15/h3-5H,1-2H3 |
InChI Key |
DYAKKPDJUXWBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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